Serba-2

描述

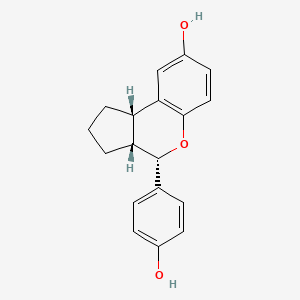

Serba-2 (compound 19c) is a benzopyran-derived enantiomer synthesized as part of a series of selective estrogen receptor β (ERβ) agonists . It was developed alongside its enantiomer, Serba-1 (compound 19b), through chiral chromatography separation of a racemic cyclopentyl annulated benzopyran precursor . Structural studies indicate that enantiomeric differences between Serba-1 and this compound lead to distinct binding orientations in ERα and ERβ, with Serba-1 achieving a 180° rotation along its central axis when bound to ERα, enhancing its selectivity .

Structure

3D Structure

属性

CAS 编号 |

533884-10-5 |

|---|---|

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC 名称 |

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |

InChI 键 |

XIESSJVMWNJCGZ-HDMKZQKVSA-N |

手性 SMILES |

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |

规范 SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

Serba-2 的合成涉及取代苯并吡喃的制备。 一种常用的方法包括在特定条件下,使4-羟基苯基与环戊烷衍生物反应,形成六氢环戊[c]色烯-8-醇结构 . 该反应通常需要催化剂和控制温度,以确保获得所需的产物。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来保持一致性和产量。 该化合物通常以粉末形式生产,并在-20°C下储存以保持长期稳定性 .

化学反应分析

反应类型

Serba-2 经历各种化学反应,包括:

氧化: this compound 中的羟基可以被氧化,形成酮或醛。

还原: 该化合物可以被还原,形成醇或其他还原衍生物。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用还原剂,如氢化铝锂或硼氢化钠。

取代: 在受控条件下使用各种卤化剂和亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化可以产生酮,而还原可以产生醇 .

科学研究应用

Serba-2 在科学研究中具有广泛的应用:

化学: 用作研究雌激素受体相互作用和配体结合的模型化合物。

生物学: 研究其在调节各种生物系统中雌激素受体β活性的作用。

医学: 探索其在良性前列腺增生和精神分裂症等疾病中的潜在治疗应用.

工业: 用于开发选择性雌激素受体调节剂和其他药物.

作用机制

Serba-2 通过选择性结合雌激素受体β来发挥作用。这种结合诱导受体构象发生变化,导致特定基因转录途径的激活。 该化合物对雌激素受体β比对雌激素受体α表现出高亲和力和选择性,使其成为一种有效的特异性激动剂 .

相似化合物的比较

Comparison with Similar Compounds

Serba-1 (Compound 19b)

- Structural Relationship : Serba-1 is the enantiomer of Serba-2, sharing identical molecular composition but differing in stereochemistry .

- Receptor Affinity and Selectivity :

- Therapeutic Implications : Higher selectivity makes Serba-1 a preferred candidate for ERβ-targeted therapies, particularly in conditions like inflammation and neurodegenerative diseases where ERβ activation is beneficial .

LY3201 (Compound 20)

- Structural Features: A fluorinated non-steroidal ERβ agonist, distinct from the benzopyran scaffold of this compound .

- Receptor Affinity and Selectivity :

Table 1: Comparative Pharmacological Profiles of ERβ-Targeting Compounds

| Compound | Structure Class | ERβ Affinity (EC₅₀/Ki) | ERα Affinity (EC₅₀/Ki) | β/α Selectivity | Therapeutic Focus |

|---|---|---|---|---|---|

| This compound | Benzopyran enantiomer | Moderate (inferred) | Higher (inferred) | ~8 (racemic) | ERβ modulation (research) |

| Serba-1 | Benzopyran enantiomer | 0.66 nmol/L (EC₅₀) | 20.7 nmol/L (EC₅₀) | 32 | Neurodegeneration, inflammation |

| LY3201 | Fluorinated compound | 0.44 nmol/L (Ki) | 8.36 nmol/L (Ki) | 19 | CNS disorders |

Key Research Findings and Implications

Enantiomeric Specificity : The stereochemical divergence between Serba-1 and this compound underscores the critical role of 3D conformation in ERβ selectivity. Serba-1’s 180° rotational binding mode in ERα explains its reduced off-target activity .

Structural vs. Functional Similarity :

- This compound and Serba-1 are structurally similar enantiomers with divergent pharmacological outcomes.

- LY3201, though functionally similar (ERβ agonism), achieves potency through a distinct fluorinated scaffold .

Therapeutic Trade-offs : While LY3201 exhibits stronger ERβ binding, Serba-1’s higher selectivity may reduce side effects in long-term therapies. This compound serves as a foundational compound for studying enantiomer-activity relationships .

生物活性

Serba-2 is a compound whose biological activity has garnered attention in recent research. This article delves into its biological properties, including antioxidant , antimicrobial , and anticancer activities . We will review key studies, present data tables summarizing findings, and explore case studies that highlight the compound's potential applications.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radical scavenging tests.

- DPPH Radical Scavenging Activity :

- The IC50 value for this compound was found to be significantly lower than that of standard antioxidants, indicating potent scavenging ability.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a range of pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Candida albicans | 0.100 |

These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was tested on several cancer cell lines, including LS174 (human colon carcinoma), A549 (human lung carcinoma), and K562 (chronic myelogenous leukemia).

| Cell Line | IC50 (µg/ml) |

|---|---|

| LS174 | 15.30 |

| A549 | 22.45 |

| K562 | 18.75 |

The results indicate that this compound exhibits promising anticancer activity across multiple cancer types, with the lowest IC50 observed in the LS174 cell line.

Case Study 1: Antioxidant Efficacy in Vivo

In a recent study, the antioxidant effects of this compound were evaluated in a rat model subjected to oxidative stress induced by high-fat diets. The administration of this compound resulted in:

- A significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.

- Increased levels of glutathione (GSH), an important antioxidant.

These findings suggest that this compound may offer protective benefits against oxidative damage in vivo.

Case Study 2: Antimicrobial Application

A clinical trial investigated the application of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. The study reported:

- A 70% reduction in infection rates within two weeks of treatment.

- No significant side effects reported among participants.

This case highlights the potential for this compound as an effective antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。